molecular formula C10H12N4 B13082274 1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine

1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine

Cat. No.: B13082274
M. Wt: 188.23 g/mol
InChI Key: GUDNHZVCFGQLBK-UHFFFAOYSA-N
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Description

1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both pyridine and pyrazole moieties in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate in the presence of dimethylacetamide . This reaction proceeds via cyclization to form the pyrazole ring.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide and cobalt (II) complexes are commonly used for oxidation reactions.

    Substitution: Electrophiles such as alkyl halides can be used for substitution reactions under basic conditions.

Major Products Formed:

    Oxidation: The major products include oxidized derivatives of the original compound.

    Substitution: Substituted pyrazole derivatives are formed as major products.

Scientific Research Applications

1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, as a PDE10A inhibitor, it binds to the enzyme’s active site, inhibiting its activity and thereby modulating neurotransmitter levels in the brain . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Uniqueness: 1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine is unique due to the presence of both pyridine and pyrazole rings, which confer distinct chemical reactivity and biological activity. Its ability to act as a ligand and its potential pharmacological applications make it a compound of significant interest.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

1-[(6-methylpyridin-2-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H12N4/c1-8-3-2-4-10(13-8)7-14-6-9(11)5-12-14/h2-6H,7,11H2,1H3

InChI Key

GUDNHZVCFGQLBK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CN2C=C(C=N2)N

Origin of Product

United States

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